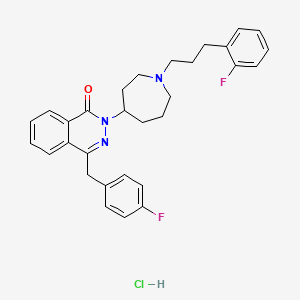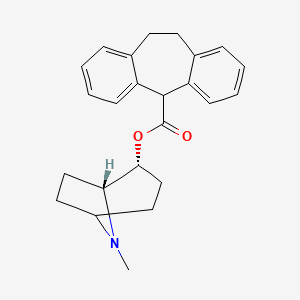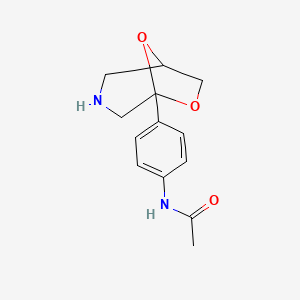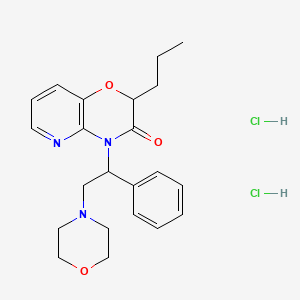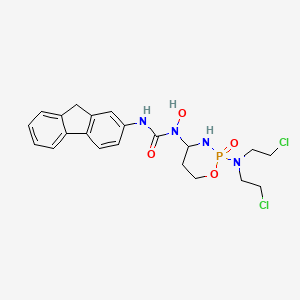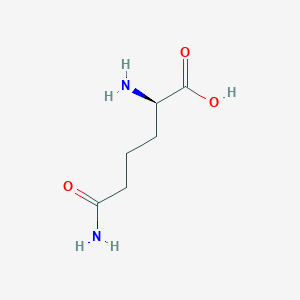
6-Oxo-D-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxo-D-lysine is a derivative of the amino acid lysine, characterized by the presence of a keto group at the sixth carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-D-lysine typically involves the oxidation of D-lysine. One common method includes the use of oxidizing agents such as oxone (potassium peroxymonosulfate) in an acetic acid/sodium acetate buffered medium. The reaction is carried out at a controlled temperature to ensure the selective oxidation of the amino group at the sixth carbon position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Oxo-D-lysine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the keto group back to an alcohol group.
Substitution: The keto group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxone in acetic acid/sodium acetate buffer.
Reduction: Sodium borohydride or other mild reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Conversion to 6-hydroxy-D-lysine.
Substitution: Formation of various substituted lysine derivatives.
Applications De Recherche Scientifique
6-Oxo-D-lysine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism by which 6-Oxo-D-lysine exerts its effects involves its interaction with various enzymes and metabolic pathways. It can act as an inhibitor of enzymes that utilize lysine as a substrate, thereby affecting the metabolic processes that rely on lysine. The presence of the keto group allows it to form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
6-Diazo-5-oxo-L-norleucine: A glutamine antagonist with similar structural features but different biological activities.
Pipecolic acid: Another lysine derivative with distinct metabolic pathways and applications.
Uniqueness: 6-Oxo-D-lysine is unique due to its specific keto group at the sixth carbon position, which imparts distinct chemical reactivity and biological activity compared to other lysine derivatives
Propriétés
Numéro CAS |
14258-23-2 |
|---|---|
Formule moléculaire |
C6H12N2O3 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(2R)-2,6-diamino-6-oxohexanoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m1/s1 |
Clé InChI |
YZJSUQQZGCHHNQ-SCSAIBSYSA-N |
SMILES isomérique |
C(C[C@H](C(=O)O)N)CC(=O)N |
SMILES canonique |
C(CC(C(=O)O)N)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



